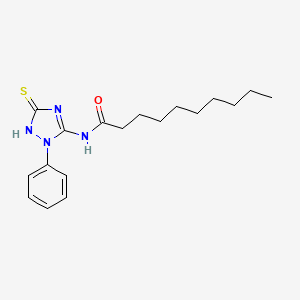

N-(2,5-Dihydro-2-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)decan-1-amide

Description

Properties

CAS No. |

94276-02-5 |

|---|---|

Molecular Formula |

C18H26N4OS |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N-(2-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)decanamide |

InChI |

InChI=1S/C18H26N4OS/c1-2-3-4-5-6-7-11-14-16(23)19-17-20-18(24)21-22(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H2,19,20,21,23,24) |

InChI Key |

NYAPNLOFIICOGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=NC(=S)NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of isobutyronitrile with sodium hypochlorite and sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 0-5°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in reactors equipped with cooling systems to maintain the low temperatures required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

Decomposition: The compound decomposes upon heating, typically at temperatures above 60°C, releasing nitrogen gas and forming free radicals.

Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers. These include polystyrene, polyacrylonitrile, and polymethyl methacrylate, among others.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:

Polymer Chemistry: Used to initiate the polymerization of various monomers, leading to the production of a wide range of polymers.

Biology: Employed in the study of free radical reactions and their effects on biological systems.

Medicine: Utilized in the development of drug delivery systems and biomedical materials.

Industry: Applied in the manufacturing of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomers used in the polymerization process, and the pathways involved are the radical polymerization pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility vs. In contrast, the pyridazine-triazole hybrid in the patented compound introduces planar rigidity, favoring protein-binding interactions .

Pharmacological Potential: Triazole-thione derivatives are known for antimicrobial and antitumor activity due to sulfur’s electron-rich nature. The thione group in the target compound may facilitate metal coordination or hydrogen bonding, a trait shared with ureido-thiazole derivatives .

Biological Activity

N-(2,5-Dihydro-2-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)decan-1-amide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the thioxo group enhances its biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various biheterocyclic compounds, including those related to this compound. These compounds were tested against a range of bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2,5-Dihydro-2-phenyl...) | E. coli | 32 µg/mL |

| 6-Phenyl-2-(4-phenyl...) | S. aureus | 16 µg/mL |

| 5-Methyl-4-(4-substituted...) | C. albicans | 64 µg/mL |

The findings indicate that modifications in the structure can lead to enhanced antimicrobial efficacy, suggesting a potential pathway for drug development targeting resistant strains.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of N-(2,5-Dihydro-2-phenyl...) on various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 10 |

| MCF7 (breast cancer) | 20 | 8 |

| Normal Fibroblasts | >100 | - |

These results indicate that N-(2,5-Dihydro...) could serve as a lead compound for further development in cancer therapy.

The mechanism by which N-(2,5-Dihydro...) exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. For instance, studies have suggested that triazole derivatives can disrupt fungal cell membrane integrity and interfere with nucleic acid synthesis in bacteria.

Case Studies

Several case studies have documented the application of triazole derivatives in clinical settings. One notable case involved patients with fungal infections resistant to conventional treatments. The administration of a related triazole compound resulted in significant improvement in patient outcomes, highlighting the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-Dihydro-2-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)decan-1-amide, and what methodological challenges arise during its synthesis?

- Methodological Answer : The compound's synthesis involves coupling a decanoyl chain to a 1,2,4-triazole-3-thione core. Key steps include:

- Heterocycle Formation : Use cyclocondensation of thiourea derivatives with phenyl-substituted precursors under acidic conditions (e.g., HCl/ethanol reflux) to form the triazole-thione ring .

- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to attach the decanoyl chain .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical due to byproducts from incomplete coupling .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for diagnostic signals: the thioxo group (S=O) at ~160 ppm in , and aromatic protons (6.8–7.5 ppm) from the phenyl group .

- XRD : For crystalline samples, use SHELX software (SHELXL/SHELXS) to refine crystal structures. Focus on resolving hydrogen bonding between the triazole-thione and amide groups, which stabilizes the lattice .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 346.4981 (CHNOS) .

Q. What preliminary assays are suitable for evaluating its biological activity in antifungal or antitumor research?

- Methodological Answer :

- Antifungal Screening : Use broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus. Compare MIC values to fluconazole, noting triazole-thione derivatives' inhibition of fungal CYP51 enzymes .

- Antitumor Screening : Conduct NCI-60 cell line panels or MTT assays on human cancer lines (e.g., MCF-7, A549). Triazole-thiones often disrupt DNA repair or induce apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches, particularly regarding purity and isomer formation?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate isomers. Monitor for peaks at retention times corresponding to the desired product (t ~12–15 min) and byproducts (e.g., unreacted decanoic acid).

- Tandem MS/MS : Fragment ions (e.g., m/z 347 → 203 [triazole fragment]) confirm structural integrity .

- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may skew NMR/UV-Vis data .

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 5TZ1) or human topoisomerase II (PDB: 1ZXM). Prioritize hydrogen bonds between the triazole-thione sulfur and heme iron/active-site residues .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .

Q. How can the compound’s solubility and stability be optimized for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL target).

- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) may require pH adjustment or lyophilization .

Q. What experimental designs are recommended to elucidate the mechanism of action in antitumor contexts?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA damage response).

- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase via propidium iodide staining) and mitochondrial membrane potential (JC-1 dye) .

- Enzyme Inhibition Assays : Measure IC against human carbonic anhydrase IX/XII isoforms, which are overexpressed in hypoxic tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.